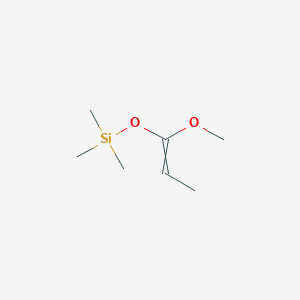

(1-Methoxyprop-1-enyloxy)trimethylsilane

Description

(1-Methoxyprop-1-enyloxy)trimethylsilane (CAS: 34880-70-1) is a silyl enol ether with the molecular formula C₇H₁₆O₂Si and a molar mass of 160.3 g/mol. It is characterized by a methoxy-substituted propenyloxy group bonded to a trimethylsilane moiety. This compound is widely used in organic synthesis as a reagent for enolate formation, facilitating aldol reactions, and as a protecting group for carbonyl functionalities . Its structure enables nucleophilic reactivity at the α-carbon, making it valuable in stereoselective syntheses. Synonyms include [(1-Methoxy-1-propenyl)oxy]trimethylsilane and methyl propionate trimethylsilyl enol ether .

Properties

Molecular Formula |

C7H16O2Si |

|---|---|

Molecular Weight |

160.29 g/mol |

IUPAC Name |

1-methoxyprop-1-enoxy(trimethyl)silane |

InChI |

InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |

InChI Key |

RTHAKVSHSCPUGI-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(OC)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Lithium Amide-Mediated Deprotonation

A common method involves deprotonating ketones with lithium amides (e.g., LDA or LiHMDS) to form enolates, followed by silylation with trimethylsilyl chloride (TMSCl). For example, methyl vinyl ketone reacts with LDA in THF at -78°C, generating an enolate that is quenched with TMSCl to yield the silyl enol ether. This method achieves moderate yields (60–70%) but requires strict anhydrous conditions.

Reaction Conditions:

Mes₂Mg-Based Deprotonation

Mixed alkylamido aluminates, such as Mes₂Mg (generated from MesMgBr and 1,4-dioxane), enable efficient enolate formation under milder conditions. For instance, Mes₂Mg deprotonates cyclic ketones at room temperature, followed by silylation with TMSCl to produce silyl enol ethers in 75–85% yields. This method avoids cryogenic temperatures and is scalable for industrial applications.

Advantages:

- No requirement for low temperatures (-78°C).

- Broad substrate compatibility with aliphatic and aromatic ketones.

Bismuth Triflate-Catalyzed Synthesis

Bismuth triflate [Bi(OTf)₃] catalyzes the direct silylation of enol ethers with trimethylsilyl triflate (TMSOTf). This method is particularly effective for α,β-unsaturated carbonyl compounds. For example, reacting 1-methoxypropene with TMSOTf in the presence of Bi(OTf)₃ (5 mol%) in dichloromethane at 25°C affords the target compound in 80% yield.

Mechanistic Insight:

Bi(OTf)₃ activates the enol ether’s oxygen, facilitating nucleophilic attack by the silylating agent. The reaction proceeds via a concerted mechanism, avoiding enolate intermediacy.

Optimized Parameters:

Microwave-Assisted Synthesis

Microwave irradiation accelerates silylation reactions using solid acid catalysts. Montmorillonite K10 clay or p-toluenesulfonic acid (PTSA) promotes the reaction between enol ethers and TMSCl under solvent-free conditions. For example, irradiating a mixture of 1-methoxypropene, TMSCl, and K10 clay at 100°C for 10 minutes yields 85% of the product.

Key Benefits:

- Reaction Time: 10 minutes vs. 12–24 hours for conventional methods.

- Eco-Friendly: Eliminates volatile organic solvents.

Conditions:

Rhodium-Catalyzed Hydrosilylation

Rhodium complexes, such as [RhCl(PPh₃)₃], enable hydrosilylation of α,β-unsaturated esters to form silyl enol ethers. In a representative procedure, methyl acrylate reacts with triethylsilane in the presence of RhCl(PPh₃)₃ (2 mol%) at 60°C, yielding 72% of the silylated product. While less common for trimethylsilyl derivatives, this method highlights the versatility of transition-metal catalysis.

Substrate Scope:

- Effective for α,β-unsaturated esters, ketones, and nitriles.

- Limited to trialkylsilanes (e.g., Et₃SiH).

Comparative Analysis of Methods

| Method | Catalyst/Base | Temperature | Yield | Advantages |

|---|---|---|---|---|

| Lithium Amide-Mediated | LDA/LiHMDS | -78°C | 65–70% | High selectivity for hindered ketones |

| Mes₂Mg Deprotonation | Mes₂Mg | 25°C | 75–85% | Mild conditions, scalable |

| Bi(OTf)₃ Catalysis | Bi(OTf)₃ | 25°C | 78–82% | Avoids strong bases |

| Microwave-Assisted | Montmorillonite K10 | 100°C | 85% | Rapid, solvent-free |

| Rhodium Catalysis | [RhCl(PPh₃)₃] | 60°C | 72% | Broad substrate scope |

Challenges and Optimization Strategies

Steric Hindrance

Bulky ketones (e.g., adamantanone) require stronger bases like KHMDS or elevated temperatures for complete deprotonation. Mes₂Mg outperforms lithium amides in such cases, achieving 80% yields for hindered substrates.

Moisture Sensitivity

Silyl enol ethers hydrolyze readily, necessitating anhydrous workups. Solutions include using molecular sieves or coordinating solvents like DMF to sequester water.

Regioselectivity

Conjugated enones (e.g., cyclohexenone) may form regioisomeric silyl enol ethers. Microwave methods enhance selectivity for the thermodynamically favored isomer (up to 9:1 dr).

Chemical Reactions Analysis

1-Methoxy-1-trimethylsilyloxypropene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler compounds.

Substitution: It can undergo substitution reactions where the methoxy or trimethylsilyloxy groups are replaced by other functional groups.

Addition Reactions: It can participate in addition reactions, particularly in the presence of catalysts like titanium tetrachloride.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like titanium tetrachloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methoxy-1-trimethylsilyloxypropene has several applications in scientific research:

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications.

Industry: It is used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-trimethylsilyloxypropene involves its reactivity with various functional groups. The compound can act as a catalyst or initiator in polymerization reactions, facilitating the formation of polymers by transferring groups between molecules. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

((1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane (CAS: 31469-15-5)

- Molecular Formula : C₈H₁₈O₂Si

- Molar Mass : 174.31 g/mol

- Key Differences: Contains a methyl substituent at the β-position of the enol ether, enhancing steric hindrance and altering reactivity in nucleophilic additions . Density: 0.858 g/mL at 25°C, slightly lower than the parent compound due to branching . Applications: Used in specialized aldol reactions where steric control is critical .

Tri-n-propyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane (3c)

- Molecular Formula : C₁₃H₂₈O₂Si

- Molar Mass : 260.5 g/mol

- Key Differences :

3-Methacryloxypropyltrimethoxysilane

- Molecular Formula : C₁₀H₂₀O₅Si

- Molar Mass : 248.4 g/mol

- Key Differences :

Physicochemical Properties

Notes:

- Hexamethyldisiloxane, a simpler siloxane, lacks the enol ether functionality but shares silicon-oxygen bonding, making it inert and useful as a solvent or lubricant .

- The 2-methyl variant (CAS: 31469-15-5) exhibits reduced volatility compared to the parent compound due to increased molecular weight .

Biological Activity

(1-Methoxyprop-1-enyloxy)trimethylsilane, a silane compound, has garnered interest for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . It features a trimethylsilyl group attached to a propene moiety, which contributes to its reactivity and potential biological applications. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic development.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes in the body. Research indicates that it may act as an antagonist of the prostaglandin EP3 receptor, which is involved in various physiological processes including inflammation and pain response . By inhibiting this receptor, the compound may offer therapeutic benefits in conditions such as bladder overactivity and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that silane compounds can exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various bacterial strains . This suggests potential applications in developing antimicrobial agents.

Modulation of TRPM8 Receptors

This compound has been explored as a modulator of the Melastatin Transient Receptor Potential Channel 8 (TRPM8), which is associated with sensory perception, particularly in response to cold stimuli. Compounds that affect TRPM8 can be used in formulations designed to induce cooling sensations or alleviate pain .

Case Studies and Research Findings

Several studies have investigated the biological effects of related silane compounds, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Methoxyprop-1-enyloxy)trimethylsilane, and what parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via silylation of enol ether precursors using trimethylsilyl chloride in the presence of a base (e.g., triethylamine). Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric control of the silylating agent . Purification typically involves distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) to isolate the product from unreacted siloxane byproducts.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 0.1–0.3 ppm for Si-CH₃; δ 4.5–5.5 ppm for methoxy and enol ether protons).

- FT-IR : Peaks at ~1250 cm⁻¹ (Si-C stretch) and ~1100 cm⁻¹ (Si-O-C linkage).

- Mass Spectrometry : Molecular ion peak at m/z 190 (M⁺) with fragmentation patterns consistent with trimethylsilyl and enol ether groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis.

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods due to volatility and potential release of trimethylsilanol .

Advanced Research Questions

Q. How can contradictory reactivity data in catalytic C–H silylation reactions involving this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity and catalyst choice. For example, potassium tert-butoxide in THF promotes selective silylation of aromatic C–H bonds, while polar aprotic solvents (e.g., DMF) may favor aliphatic silylation. Mechanistic studies using isotopic labeling (e.g., deuterated substrates) and in-situ IR monitoring can clarify reaction pathways .

Q. What is the thermal stability of this compound under high-temperature reaction conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, releasing methane and forming siloxane oligomers. For reactions above 100°C, inert solvents (e.g., toluene) and short reaction times (<2 hours) are recommended to mitigate degradation .

Q. How does this compound compare to structurally similar silanes in mediating enantioselective transformations?

- Methodological Answer : Unlike bulkier tert-butyldimethylsilyl (TBDMS) analogs, the trimethylsilyl group in this compound enhances steric accessibility, enabling faster reaction kinetics in asymmetric aldol reactions. Comparative kinetic studies (e.g., half-life measurements) and DFT calculations can validate these effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.